Ethyltriphenylphosphonium acetate

Epoxy Resin Curing Latent Catalyst Thermal Stability

Ethyltriphenylphosphonium acetate (ETPA) is a quaternary phosphonium salt with the molecular formula C22H23O2P. It is a key compound in organic synthesis, primarily functioning as a phase-transfer catalyst and a precursor to phosphonium ylides for Wittig reactions.

Molecular Formula C22H23O2P
Molecular Weight 350.4 g/mol
CAS No. 35835-94-0
Cat. No. B1584800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyltriphenylphosphonium acetate
CAS35835-94-0
Molecular FormulaC22H23O2P
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)[O-]
InChIInChI=1S/C20H20P.C2H4O2/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-2(3)4/h3-17H,2H2,1H3;1H3,(H,3,4)/q+1;/p-1
InChIKeyHZZUMXSLPJFMCB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyltriphenylphosphonium Acetate (CAS 35835-94-0): Technical Specifications and Procurement Guide for Research and Industrial Applications


Ethyltriphenylphosphonium acetate (ETPA) is a quaternary phosphonium salt with the molecular formula C22H23O2P [1]. It is a key compound in organic synthesis, primarily functioning as a phase-transfer catalyst and a precursor to phosphonium ylides for Wittig reactions [2]. A significant industrial application is its use as a latent curing catalyst in epoxy resin systems, where it is documented to provide enhanced stability and controlled reactivity compared to conventional amine-based catalysts .

Why Generic Substitution Fails: Performance Differentiation of Ethyltriphenylphosphonium Acetate (CAS 35835-94-0) in Epoxy and Catalytic Systems


Direct substitution of ethyltriphenylphosphonium acetate with other quaternary phosphonium salts (e.g., methyltriphenylphosphonium bromide) or common nitrogen-based catalysts (e.g., amines, imidazoles) is not recommended due to significant performance differences in key applications. In epoxy curing, the acetate anion and ethyl substituent contribute to a distinct balance of latency and thermal stability . Compared to its bromide analog (mp 203-205°C), the acetate salt's decomposition temperature of ~163°C enables a different processing window for thermoset formulations . Furthermore, in ionic liquid and electrolyte applications, the specific cation-anion pairing directly influences electrochemical stability and ionic conductivity, which cannot be generalized across the class [1].

Quantitative Evidence for Ethyltriphenylphosphonium Acetate (CAS 35835-94-0): Head-to-Head Performance Data for Informed Procurement


Superior Latency and Thermal Stability Over Nitrogen-Based Catalysts in Epoxy Resin Curing

Ethyltriphenylphosphonium acetate exhibits considerably better latency and thermal stability when compared to amines, imidazoles, and quaternary ammonium salts in phenolic-based epoxy resin systems . This results in a longer pot life and the ability to withstand higher processing temperatures without premature gelation, a critical factor for industrial composite manufacturing.

Epoxy Resin Curing Latent Catalyst Thermal Stability

Reduction of Parasitic Gate Leakage in Integrated Circuit Encapsulation

In a direct application-specific comparison, a molding composition containing ethyltriphenylphosphonium acetate as a catalyst for epoxy resin was found to reduce electrothermally induced parasitic gate leakage in integrated circuits. The patent specification (JP-2006518800-A) explicitly identifies the use of this specific phosphonium salt as the differentiating factor in achieving this performance outcome [1].

Microelectronics Packaging Epoxy Molding Compound Gate Leakage

Distinct Thermal Decomposition Profile vs. Ethyltriphenylphosphonium Bromide

A cross-study comparison of thermal properties reveals a key differentiator. Ethyltriphenylphosphonium acetate has a reported melting point (decomposition) of 163 °C (lit.) . In contrast, the closely related analog ethyltriphenylphosphonium bromide exhibits a significantly higher melting point of 203-205 °C (lit.) . This 40-42°C difference in the onset of thermal decomposition dictates the compound's suitability for different temperature-sensitive formulations.

Thermal Analysis Phosphonium Salt Stability Material Science

NMR Spectroscopic Differentiation of the Phosphonium Center

In a spectral study of phosphonium salts, ethyltriphenylphosphonium-based compounds showed distinct ¹³C NMR shifts compared to alkyltriphenylphosphonium bromides. The ipso-carbons of the phenyl rings in the ethyltriphenylphosphonium derivatives were more shielded (117–116 ppm, ¹J_PC ≈ 86 Hz) compared to starting materials. Furthermore, the aliphatic carbon directly attached to phosphorus exhibited a downfield shift (24–20 ppm, ¹J_PC ≈ 64 Hz) versus similar alkyltriphenylphosphonium bromides (20–18 ppm, ¹J_PC ≈ 54 Hz) [1].

NMR Spectroscopy Structural Analysis Quality Control

Recommended Research and Industrial Application Scenarios for Ethyltriphenylphosphonium Acetate (CAS 35835-94-0)


High-Performance Latent Catalyst for Electronic-Grade Epoxy Molding Compounds

This compound is the preferred choice for formulating epoxy molding compounds (EMCs) used in integrated circuit (IC) encapsulation. As supported by evidence from JP-2006518800-A, its use as a catalyst directly contributes to reduced parasitic gate leakage [1]. Its superior latency compared to nitrogen-based catalysts allows for extended workability and the creation of high-molecular-weight, linear epoxy chains, leading to a sharp molecular weight distribution and improved final product properties .

Phase-Transfer Catalysis (PTC) in Wittig and Other Synthetic Transformations

Ethyltriphenylphosphonium acetate serves as a highly effective phase-transfer catalyst, particularly for generating phosphonium ylides used in Wittig reactions to synthesize alkenes from aldehydes and ketones [2]. Its controlled reactivity and ability to function under milder conditions make it a valuable tool for optimizing yield and selectivity in complex organic syntheses, offering a distinct alternative to other quaternary ammonium or phosphonium salts .

Component in Phosphonium-Based Ionic Liquids and Electrolytes

The ethyltriphenylphosphonium cation is a key building block for designing phosphonium-based ionic liquids (PILs) with tailored properties. When paired with specific anions, these salts are investigated for use in electrochemical applications, including battery electrolytes, due to their potential for high thermal stability and wide electrochemical windows [3]. The acetate variant is a crucial precursor for synthesizing these advanced materials, where the precise cation structure influences ionic conductivity and transport properties .

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